molecular formula C21H28N2S B12124506 Thiourea, N,N'-bis(4-butylphenyl)- CAS No. 25056-68-2

Thiourea, N,N'-bis(4-butylphenyl)-

Cat. No.: B12124506
CAS No.: 25056-68-2
M. Wt: 340.5 g/mol
InChI Key: YWLKYPUCVSNTPX-UHFFFAOYSA-N
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Description

Thiourea, N,N’-bis(4-butylphenyl)- is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thiourea derivatives have gained significant attention due to their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea, N,N’-bis(4-butylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-butylaniline with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with another equivalent of 4-butylaniline to yield the desired thiourea derivative .

Another method involves the reaction of 4-butylaniline with carbon disulfide (CS2) in the presence of a base, followed by the addition of an oxidizing agent such as hydrogen peroxide (H2O2) to form the thiourea derivative .

Industrial Production Methods

Industrial production of thiourea derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions to ensure high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N,N’-bis(4-butylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the thiocarbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfonyl derivatives

    Reduction: Amines

    Substitution: Thiocarbonyl-substituted compounds

Mechanism of Action

The mechanism of action of thiourea, N,N’-bis(4-butylphenyl)- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with biological molecules, leading to changes in their structure and function. For example, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its antioxidant properties allow it to scavenge free radicals, reducing oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiourea, N,N’-bis(4-butylphenyl)- is unique due to the presence of butyl groups, which influence its solubility, reactivity, and biological activity. The butyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic biological targets. Additionally, the steric effects of the butyl groups can impact the compound’s reactivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

25056-68-2

Molecular Formula

C21H28N2S

Molecular Weight

340.5 g/mol

IUPAC Name

1,3-bis(4-butylphenyl)thiourea

InChI

InChI=1S/C21H28N2S/c1-3-5-7-17-9-13-19(14-10-17)22-21(24)23-20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3,(H2,22,23,24)

InChI Key

YWLKYPUCVSNTPX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)CCCC

Origin of Product

United States

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